molecular formula C12H21N5O B3033722 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 1152700-32-7

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B3033722
CAS RN: 1152700-32-7
M. Wt: 251.33 g/mol
InChI Key: RLCXXLDSXSOGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone, also known as 4-amino-3,5-dimethyl-1H-pyrazole-1-carboxylic acid ethyl ester, is an organic compound with a wide range of applications in the field of medicinal and scientific research. It is a white crystalline solid with a melting point of 143-144°C and a solubility of 0.4 g/L in water. This compound has become increasingly popular in the past few years due to its ability to affect various biochemical and physiological processes, as well as its potential for use in lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to decreased inflammation and pain. It has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been found to have antioxidant and antimicrobial properties, as well as to be an inhibitor of the enzyme monoamine oxidase (MAO).

Advantages and Limitations for Lab Experiments

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has a number of advantages for use in lab experiments. It is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, this compound is relatively inexpensive, making it an attractive option for many researchers. However, this compound does have some limitations. It is not as soluble in water as some other compounds, making it difficult to use in certain experiments. In addition, this compound can be toxic in high concentrations, so it is important to use caution when using it in experiments.

Future Directions

There are a number of potential future directions for the use of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammation and pain. In addition, further research could be conducted to explore the potential of this compound as a tool for the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of the enzyme monoamine oxidase (MAO).

Scientific Research Applications

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanonedimethyl-1H-pyrazole-1-carboxylic acid ethyl ester has a wide range of applications in the field of scientific research. It has been used in studies on the structure-activity relationship of compounds, as well as in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of various compounds, such as the anticonvulsant drug pregabalin. In addition, this compound has been used in the synthesis of various other compounds, such as the anticancer drug imatinib.

properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-9-12(13)10(2)17(14-9)8-11(18)16-6-4-15(3)5-7-16/h4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCXXLDSXSOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
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2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

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